molecular formula C15H13ClO4 B13929417 4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13929417
M. Wt: 292.71 g/mol
InChI Key: HFPTZERUMAQHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a chlorine atom attached to the naphthalene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation using acetic anhydride and a base such as pyridine. The chlorination is achieved by treating the compound with a chlorinating agent like thionyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxylic acid derivatives.

    Reduction: Formation of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl alcohol.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The chlorine atom can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-bromo-, ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where chlorinated compounds are preferred.

Properties

Molecular Formula

C15H13ClO4

Molecular Weight

292.71 g/mol

IUPAC Name

ethyl 4-acetyloxy-6-chloronaphthalene-2-carboxylate

InChI

InChI=1S/C15H13ClO4/c1-3-19-15(18)11-6-10-4-5-12(16)8-13(10)14(7-11)20-9(2)17/h4-8H,3H2,1-2H3

InChI Key

HFPTZERUMAQHQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Cl)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.